Irsenontrine Exhibits >1800-Fold Selectivity for PDE9, Vastly Exceeding PF-04447943 and BI 409306
Irsenontrine demonstrates >1800-fold selectivity for PDE9 over other PDE family members, a critical parameter for minimizing off-target pharmacology. This selectivity vastly surpasses that of PF-04447943, which is only 78-fold selective, and BI 409306, which exhibits sub-micromolar inhibition of PDE1A and PDE1C isoforms [1].
| Evidence Dimension | Selectivity over other PDE isoforms |
|---|---|
| Target Compound Data | >1800-fold selectivity for PDE9 |
| Comparator Or Baseline | PF-04447943: >78-fold selectivity; BI 409306: IC50 values of 1.4 µM (PDE1A) and 1.0 µM (PDE1C) |
| Quantified Difference | Irsenontrine's selectivity is >23× higher than PF-04447943 and ~400× more selective against PDE1 isoforms vs. BI 409306 |
| Conditions | Recombinant human PDE enzyme assays (in vitro cell-free systems) |
Why This Matters
Higher selectivity reduces the probability of confounding off-target pharmacology, which is essential for generating clean, interpretable data in complex neurodegenerative disease models.
- [1] Ishihara Y, Ando M, Kotani S, et al. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation. Neuropharmacology. 2025;273:110428. doi:10.1016/j.neuropharm.2025.110428 View Source
